molecular formula C25H22N4O4 B4162358 N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide

N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4162358
M. Wt: 442.5 g/mol
InChI Key: ITIUNNASDXXSCE-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide (ENQ) is a compound that has been extensively studied in recent years due to its potential applications in scientific research. ENQ is a quinolinecarboxamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive target for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood, but studies have suggested that N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide may act as a DNA intercalator, binding to the DNA of cancer cells and disrupting their ability to divide and replicate. Additionally, N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to exhibit a range of other biochemical and physiological effects. Studies have shown that N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide exhibits potent antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide for use in lab experiments is its potent activity against cancer cells. Additionally, N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions for research on N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is in the development of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide-based cancer therapies, which could potentially be used to treat a range of different cancer types. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide and to identify any potential side effects or toxicity issues. Finally, there is also potential for the development of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide-based therapies for other diseases, such as Alzheimer's and Parkinson's disease, based on its potent antioxidant activity.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been the subject of numerous scientific studies in recent years due to its potential applications in a variety of research fields. One of the most promising areas of research for N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is in the field of cancer research. Studies have shown that N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further study as a potential cancer therapy.

properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-4-33-18-8-10-21(23(12-18)29(31)32)28-25(30)20-13-22(17-6-5-11-26-14-17)27-24-16(3)15(2)7-9-19(20)24/h5-14H,4H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIUNNASDXXSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=C2C=CC(=C3C)C)C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide

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